3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4,5-Triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide (CAS: 6180-95-6) is a benzamide derivative featuring a triethoxy-substituted aromatic core linked to a 1,3,4-thiadiazole ring via a sulfanyl bridge. The thiadiazole moiety is further substituted with a 3-(trifluoromethyl)benzyl group. This compound exhibits a polar surface area (PSA) of 82.57 Ų and a density of 1.38 g/cm³, suggesting moderate solubility and lipophilicity . Its synthesis likely involves condensation reactions between substituted benzamides and thiadiazole intermediates, as inferred from analogous synthetic routes for thiadiazole derivatives .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S2/c1-4-31-17-11-15(12-18(32-5-2)19(17)33-6-3)20(30)27-21-28-29-22(35-21)34-13-14-8-7-9-16(10-14)23(24,25)26/h7-12H,4-6,13H2,1-3H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSRHDSKQCEXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411138 | |
| Record name | 3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-95-6 | |
| Record name | 3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Ethoxy Groups: The ethoxy groups are typically introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride or benzoyl anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide serves as a versatile building block for the synthesis of more complex molecules. The functional groups present allow for various chemical reactions including:
- Oxidation : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Potential nitro groups can be reduced to amines.
- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitutions.
Biology
The compound is being investigated for its role as a biochemical probe to study enzyme interactions and protein functions. Its structural features enable it to interact with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions.
Medicine
Research has focused on the therapeutic properties of this compound:
- Anti-inflammatory Activities : Studies suggest potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary evaluations indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
Industrial Applications
The compound is also explored for its utility in developing advanced materials with tailored electronic or optical properties. Its unique structure may contribute to innovations in material science.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
In another investigation, the compound was utilized as a probe to study enzyme kinetics and binding affinities. The findings revealed that it could modulate enzyme activity effectively, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substitutions
- 3,4-Dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide (CAS: 392301-55-2): This analog replaces triethoxy groups with dimethoxy substituents at the 3,4-positions of the benzamide. The reduced ethoxy content decreases steric bulk and lipophilicity compared to the target compound.
- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS: 392239-52-0):
The trimethoxy variant lacks the trifluoromethylbenzyl group but retains a sulfanyl-ethyl linkage. The absence of the trifluoromethylphenyl moiety may reduce hydrophobic interactions in binding pockets .
Triethoxy-Benzamide Derivatives
- 3,4,5-Triethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (Y030-7042):
This compound lacks the benzylsulfanyl bridge, with a trifluoromethyl group directly attached to the thiadiazole ring. The simplified structure may enhance metabolic stability but reduce target specificity due to the absence of the extended aromatic system .
Modifications to the Sulfanyl Bridge and Thiadiazole Ring
Benzyl vs. Alkyl Sulfanyl Groups
- The nitro group on the benzamide introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy groups in the target compound .
- 2,3-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 2007486-56-6):
The methylsulfanyl group and dimethoxy substitutions create a less sterically hindered structure, which may improve solubility but diminish binding affinity compared to the target compound’s bulky triethoxy and trifluoromethylbenzyl groups .
Carbamoyl and Extended Linkers
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Benzamide Substitutions | Thiadiazole Substituents | Molecular Weight | PSA (Ų) | Key Features |
|---|---|---|---|---|---|
| Target Compound (6180-95-6) | 3,4,5-Triethoxy | 3-(Trifluoromethyl)benzylsulfanyl | 618.95 | 82.57 | High lipophilicity, extended aromatic |
| 3,4-Dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-... (392301-55-2) | 3,4-Dimethoxy | 4-(Trifluoromethyl)benzylsulfanyl | 507.45 | ~80 | Para-substituted CF₃, reduced steric bulk |
| Y030-7042 | 3,4,5-Triethoxy | 5-(Trifluoromethyl) | 405.39 | 75.60 | Simplified structure, direct CF₃ |
| 896026-37-2 | 3,4,5-Triethoxy | Carbamoylmethyl-4-(trifluoromethoxy)benzyl | 586.60 | ~90 | Hydrogen-bonding spacer |
Biological Activity
3,4,5-triethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzamide core, triethoxy substituents, and a thiadiazole ring that is functionalized with a trifluoromethyl group. Its intricate structure suggests diverse biological activities that warrant detailed investigation.
- Molecular Formula : C23H24F3N3O4S2
- Molecular Weight : 527.58 g/mol
- LogP : 6.6816 (indicating high lipophilicity)
- Polar Surface Area (PSA) : 139.6 Ų
These properties suggest that the compound may exhibit good membrane permeability and potential for bioactivity.
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the thiadiazole and trifluoromethyl groups enhances binding affinity through hydrogen bonds and hydrophobic interactions, which can modulate protein activity and lead to various biological effects .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values around 1.1 μM were reported for related compounds.
- HCT-116 (Colon Cancer) : IC50 values approximately 2.6 μM.
- HepG2 (Liver Cancer) : IC50 values near 1.4 μM.
These findings suggest that the compound may function as a thymidylate synthase inhibitor, which is crucial in DNA synthesis and repair pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Klebsiella pneumoniae | Moderate inhibition |
These results indicate potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have synthesized derivatives related to the target compound to evaluate their biological activities:
- Synthesis and Evaluation : Research has shown that derivatives containing thiadiazole moieties exhibit enhanced anticancer and antimicrobial activities compared to their non-thiadiazole counterparts. For example, derivatives synthesized from thiosemicarbazides demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Computational studies have supported the biological findings by demonstrating favorable binding interactions between the compound and its biological targets. These studies indicated that the trifluoromethyl group plays a critical role in enhancing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
